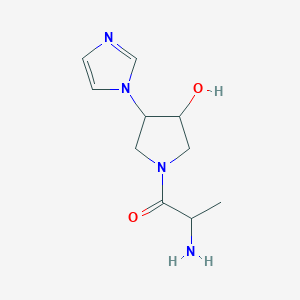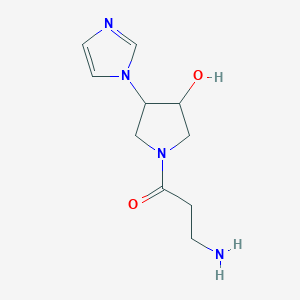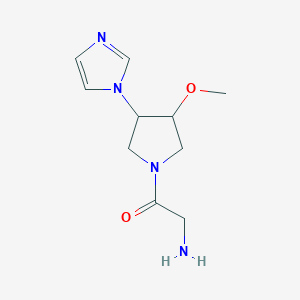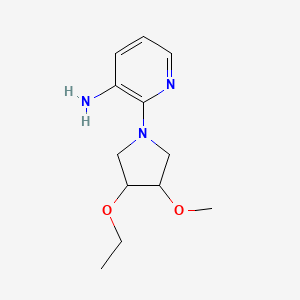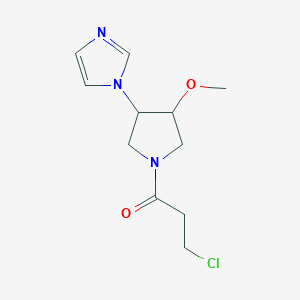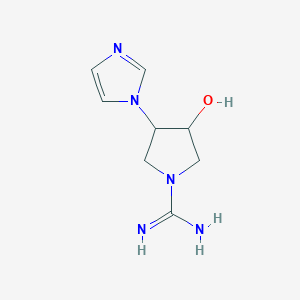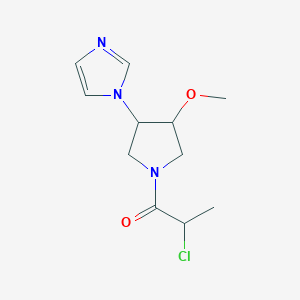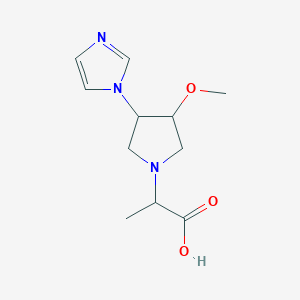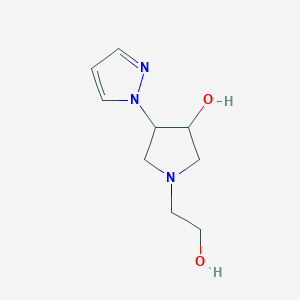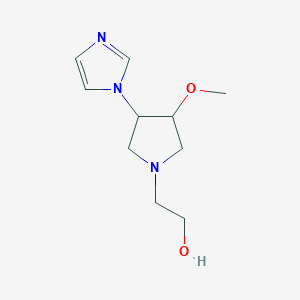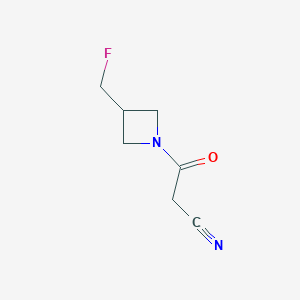
3-(3-(Fluoromethyl)azetidin-1-yl)-3-oxopropanenitrile
Übersicht
Beschreibung
3-(3-(Fluoromethyl)azetidin-1-yl)-3-oxopropanenitrile, also known as FMAP, is a synthetic molecule composed of a fluoromethyl group, an azetidin-1-yl group, and a 3-oxopropanenitrile group. It is a unique compound with a wide range of potential applications in the fields of chemical synthesis, drug discovery, and medicinal chemistry. FMAP is a versatile molecule that has been used for the synthesis of a variety of compounds, and its unique structure and properties make it an attractive target for further research and development.
Wissenschaftliche Forschungsanwendungen
Nickel-mediated Alkyl-Aryl Suzuki Coupling
- The preparation of aromatic systems featuring oxetan-3-yl and azetidin-3-yl substituents has been efficiently executed using a nickel-mediated alkyl-aryl Suzuki coupling, demonstrating an effective approach to incorporate these modules into aromatic frameworks (Duncton et al., 2008).
Minisci Reaction for Heteroaromatic Bases
- The introduction of oxetan-3-yl and azetidin-3-yl groups into heteroaromatic bases was achieved through a Minisci reaction, a radical addition method. This process demonstrated the utility in incorporating oxetane or azetidine into significant heteroaromatic systems used in drug discovery, exemplified by compounds like gefitinib, a quinolinecarbonitrile Src tyrosine kinase inhibitor, and the antimalarial hydroquinine (Duncton et al., 2009).
Synthesis and Characterization of Schiff’s Bases, Azetidinones, and Thiazolidinones
- The study involved the synthesis and characterization of compounds like 3-Chloro-4-[3-(2,4-dichloro-5-fluoro phenyl)-1H-pyrazol-4-yl]-1-(substituted) azetidin-2-one, with subsequent evaluation of their antimicrobial activity. The research highlighted the significant potential of these compounds in antimicrobial applications (Mistry et al., 2016).
Synthesis of Fluorine-Containing Oxetanes and Azetidines
- A method was developed for the synthesis of fluoroalkylidene-oxetanes and azetidines from precursors like 3-oxetanone and 3-azetidinone, utilizing fluorosulfones and the Julia–Kocienski reaction. This process opened new avenues for preparing fluorinated four-membered rings with diverse functional groups, showcasing the versatility of these compounds in chemical synthesis (Laporte et al., 2015).
Eigenschaften
IUPAC Name |
3-[3-(fluoromethyl)azetidin-1-yl]-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O/c8-3-6-4-10(5-6)7(11)1-2-9/h6H,1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWXOFYATFBVDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC#N)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



